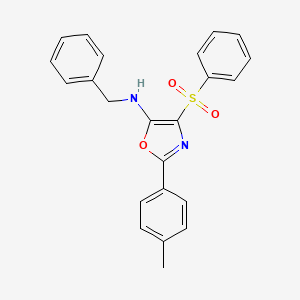
N-benzyl-2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzenesulfonyl)-N-benzyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of sulfonyl, benzyl, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-benzyl-2-(4-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.
N-Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the 4-Methylphenyl Group: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-benzyl-2-(4-methylphenyl)-1,3-oxazol-5-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Benzyl halides for N-benzylation.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
4-(benzenesulfonyl)-N-benzyl-2-(4-methylphenyl)-1,3-oxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly in cancer and antimicrobial research.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-benzyl-2-(4-methylphenyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancers.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes essential for tumor growth and survival.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: Compounds like 4-(benzenesulfonyl)-N-benzyl-2-(4-methylphenyl)-1,3-oxazol-5-amine share structural similarities with other benzenesulfonamide derivatives.
Oxazole Derivatives: Compounds containing the oxazole ring, such as 2-(4-methylsulfonylphenyl) indole derivatives.
Uniqueness
4-(benzenesulfonyl)-N-benzyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and advanced materials.
Properties
Molecular Formula |
C23H20N2O3S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C23H20N2O3S/c1-17-12-14-19(15-13-17)21-25-23(29(26,27)20-10-6-3-7-11-20)22(28-21)24-16-18-8-4-2-5-9-18/h2-15,24H,16H2,1H3 |
InChI Key |
AZXVEVOTIWEADP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


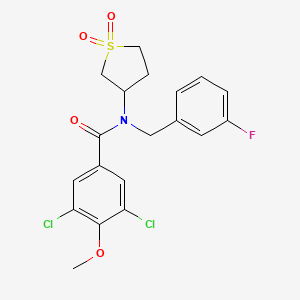
![3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,10-tetrahydro-1,11-dioxa-3-azatetraphen-10-one](/img/structure/B11395747.png)
![N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11395750.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11395751.png)
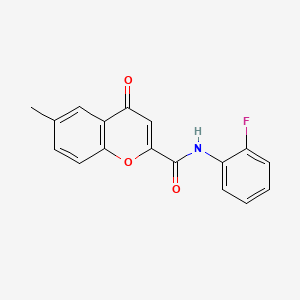
![6-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11395759.png)
![4-(3-butoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395768.png)
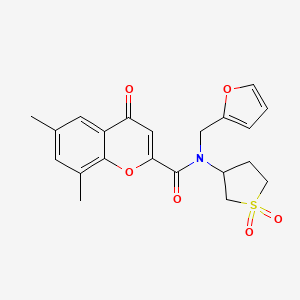

![(2-Ethoxyphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11395779.png)
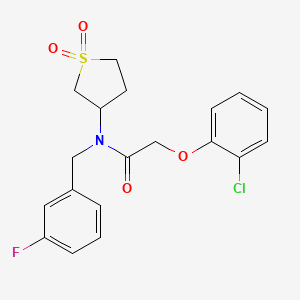
![5,7-dimethyl-4-oxo-N-[(2Z)-5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4H-chromene-2-carboxamide](/img/structure/B11395789.png)
![N-(3,5-dimethylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11395797.png)
![3-(4-chlorobenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11395800.png)
